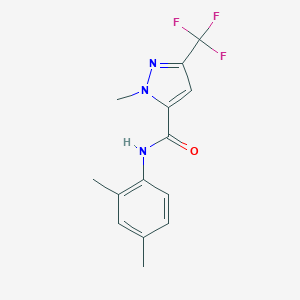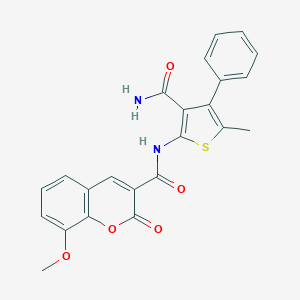![molecular formula C22H27NO3 B214062 1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-3-methylpiperidine](/img/structure/B214062.png)
1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-3-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-3-methylpiperidine, also known as EPM, is a novel and potent compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPM is a member of the piperidine family and has a molecular weight of 401.5 g/mol. The compound has been found to possess a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
Mechanism of Action
The exact mechanism of action of 1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-3-methylpiperidine is not fully understood. However, it is believed that the compound exerts its effects through the modulation of the GABAergic system. 1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-3-methylpiperidine has been found to enhance the activity of GABA-A receptors, leading to an increase in inhibitory neurotransmission. This results in the suppression of neuronal excitability, leading to the observed anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects
1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-3-methylpiperidine has been found to possess a wide range of biochemical and physiological effects. In addition to its anticonvulsant and anxiolytic properties, 1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-3-methylpiperidine has been shown to have anti-inflammatory, antioxidant, and antitumor effects. The compound has also been found to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-3-methylpiperidine has several advantages for use in laboratory experiments. The compound is easy to synthesize and purify, making it readily available for research purposes. 1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-3-methylpiperidine also exhibits potent and selective effects, making it a useful tool for studying the GABAergic system and its role in various physiological processes. However, there are some limitations to the use of 1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-3-methylpiperidine in laboratory experiments. The compound has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. Additionally, the exact mechanism of action of 1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-3-methylpiperidine is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on 1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-3-methylpiperidine. One area of interest is the development of novel analogs of 1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-3-methylpiperidine with improved pharmacokinetic and pharmacodynamic properties. Another potential direction is the investigation of the therapeutic potential of 1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-3-methylpiperidine in the treatment of various neurological disorders, such as epilepsy, neuropathic pain, and anxiety. Additionally, further studies are needed to fully elucidate the mechanism of action of 1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-3-methylpiperidine and its effects on various physiological processes.
Synthesis Methods
The synthesis of 1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-3-methylpiperidine involves the reaction of 1-(4-bromobenzoyl)-3-methylpiperidine with 4-ethoxybenzyl alcohol in the presence of a base catalyst. The reaction proceeds through an SN2 mechanism, resulting in the formation of 1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-3-methylpiperidine as a white solid. The purity of the compound can be improved through recrystallization using a suitable solvent.
Scientific Research Applications
1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-3-methylpiperidine has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit significant anticonvulsant, analgesic, and anxiolytic effects in animal models. 1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-3-methylpiperidine has also been shown to have neuroprotective properties, making it a promising candidate for the treatment of various neurological disorders such as epilepsy, neuropathic pain, and anxiety.
properties
Product Name |
1-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}-3-methylpiperidine |
|---|---|
Molecular Formula |
C22H27NO3 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
[4-[(4-ethoxyphenoxy)methyl]phenyl]-(3-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C22H27NO3/c1-3-25-20-10-12-21(13-11-20)26-16-18-6-8-19(9-7-18)22(24)23-14-4-5-17(2)15-23/h6-13,17H,3-5,14-16H2,1-2H3 |
InChI Key |
WFMWFIJMQIVRKV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)N3CCCC(C3)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)N3CCCC(C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[(2,4-dichlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B213980.png)

![1-methyl-N-[3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B213982.png)

![2-[[5-cyano-6-(3-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B213984.png)
![2-{[(5-Formyl-2-furyl)methyl]sulfanyl}-4-methyl-6-(trifluoromethyl)nicotinonitrile](/img/structure/B213985.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B213987.png)
![N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B213990.png)
![4-[(2,5-dichlorophenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B213991.png)
![4-[(2-chlorophenoxy)methyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B213992.png)
![{5-[(2-Bromophenoxy)methyl]furan-2-yl}(piperidin-1-yl)methanone](/img/structure/B213995.png)

![N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B214001.png)